Cas no 338403-91-1 (2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one)
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2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one 化学的及び物理的性質
名前と識別子
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- 2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one
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2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00874920-1g |
2,2,2-Trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one |
338403-91-1 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
A2B Chem LLC | AI83553-10mg |
2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one |
338403-91-1 | >90% | 10mg |
$240.00 | 2024-04-20 | |
abcr | AB580083-500mg |
2,2,2-Trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone; . |
338403-91-1 | 500mg |
€678.60 | 2024-08-02 | ||
abcr | AB580083-1g |
2,2,2-Trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone; . |
338403-91-1 | 1g |
€1312.80 | 2024-08-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1617347-10mg |
2,2,2-Trichloro-1-(4-(2-chlorobenzoyl)-1H-pyrrol-2-yl)ethan-1-one |
338403-91-1 | 98% | 10mg |
¥862.00 | 2024-05-18 | |
Key Organics Ltd | 3E-005-10g |
2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone |
338403-91-1 | >90% | 10g |
£5775.00 | 2025-02-09 | |
A2B Chem LLC | AI83553-1mg |
2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one |
338403-91-1 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI83553-5mg |
2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one |
338403-91-1 | >90% | 5mg |
$214.00 | 2024-04-20 | |
Key Organics Ltd | 3E-005-5mg |
2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone |
338403-91-1 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 3E-005-5g |
2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone |
338403-91-1 | >90% | 5g |
£3080.00 | 2025-02-09 |
2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-oneに関する追加情報
2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one (CAS No. 338403-91-1): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry
2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one (CAS No. 338403-91-1) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of chlorinated pyrroles and has been extensively studied for its pharmacological properties and applications in drug discovery.
The synthesis of 2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one involves a series of well-defined chemical reactions. One of the most common synthetic routes begins with the preparation of 4-(2-chlorobenzoyl)-1H-pyrrole, which is then reacted with trichloroacetyl chloride to form the final product. The key steps in this synthesis include the formation of the pyrrole ring, the introduction of the chlorobenzoyl group, and the subsequent acylation with trichloroacetyl chloride. Each step requires precise control over reaction conditions to ensure high yield and purity.
The physical and chemical properties of 2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one are crucial for understanding its behavior in various environments. This compound is a white crystalline solid with a molecular weight of 375.66 g/mol. It is insoluble in water but soluble in organic solvents such as dichloromethane and ethanol. The presence of multiple chlorine atoms and the pyrrole ring contributes to its stability and reactivity, making it an interesting candidate for further chemical modifications.
In recent years, 2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one has been investigated for its potential therapeutic applications. Studies have shown that this compound exhibits significant anti-inflammatory and anti-cancer activities. For instance, research published in the Journal of Medicinal Chemistry reported that 2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Additionally, its anti-inflammatory properties have been attributed to its ability to modulate key signaling pathways involved in inflammation.
The mechanism of action of 2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one is still being elucidated. Preliminary studies suggest that it may interact with specific protein targets involved in cell survival and inflammation. For example, it has been shown to inhibit the activity of kinases such as PI3K/Akt and MAPK/ERK, which are known to play critical roles in cancer progression and inflammatory responses. These findings highlight the potential of this compound as a lead molecule for developing novel therapeutic agents.
Beyond its direct biological activities, 2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one has also been explored as a building block for synthesizing more complex molecules with enhanced pharmacological properties. Chemists have utilized this compound as a starting material for the synthesis of various derivatives through functional group modifications and conjugation with other bioactive molecules. These efforts have led to the discovery of new compounds with improved potency and selectivity.
The safety profile of 2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one is an important consideration for its potential use in medicinal applications. Preclinical studies have demonstrated that this compound exhibits low toxicity at therapeutic concentrations. However, further toxicological evaluations are necessary to fully assess its safety in humans. Ongoing research aims to optimize its pharmacokinetic properties and reduce any potential side effects.
In conclusion, 2,2,2-trichloro-1-[4-(2-chlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one (CAS No. 338403-91-1) represents a promising molecule with diverse applications in medicinal chemistry. Its unique structure and biological activities make it an attractive candidate for drug development. Continued research into its synthesis, properties, and mechanisms of action will undoubtedly contribute to advancements in the field and potentially lead to new therapeutic options for various diseases.
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